molecular formula C12H7NO B083046 1-Naphthoyl cyanide CAS No. 14271-86-4

1-Naphthoyl cyanide

Cat. No.: B083046
CAS No.: 14271-86-4
M. Wt: 181.19 g/mol
InChI Key: RITADAJGEQPFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthoyl cyanide, also known as 1-naphthalenecarbonyl cyanide, is an organic compound with the molecular formula C12H7NO and a molecular weight of 181.19 g/mol It is a derivative of naphthalene, characterized by the presence of a cyanide group attached to the carbonyl carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 1-naphthoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to facilitate the substitution of the chloride group with the cyanide group .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where 1-naphthoyl chloride is reacted with sodium cyanide under controlled conditions. The process requires careful handling of reagents and by-products to ensure safety and efficiency. The product is then purified through crystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthoyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-naphthoyl cyanide involves its ability to act as a nucleophile or electrophile in chemical reactions. The cyanide group can participate in nucleophilic addition or substitution reactions, while the carbonyl group can undergo electrophilic reactions. These properties make it a versatile compound in organic synthesis .

Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with active site residues. This interaction can disrupt normal cellular processes and is a subject of study in biochemical research .

Comparison with Similar Compounds

Properties

IUPAC Name

naphthalene-1-carbonyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITADAJGEQPFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345182
Record name 1-Naphthoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14271-86-4
Record name 1-Naphthoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthoyl Cyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthoyl cyanide
Reactant of Route 2
Reactant of Route 2
1-Naphthoyl cyanide
Reactant of Route 3
Reactant of Route 3
1-Naphthoyl cyanide
Reactant of Route 4
1-Naphthoyl cyanide
Reactant of Route 5
1-Naphthoyl cyanide
Reactant of Route 6
Reactant of Route 6
1-Naphthoyl cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.